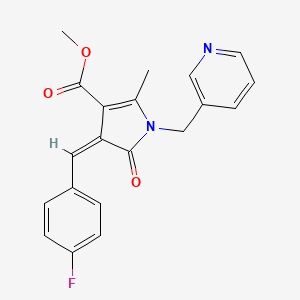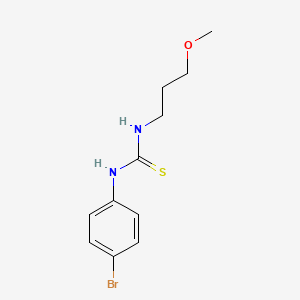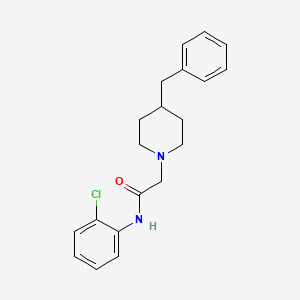
methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a fluorobenzylidene group, a pyridinylmethyl group, and a dihydropyrrole ring
Métodos De Preparación
The synthesis of methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves multiple steps, including the formation of the dihydropyrrole ring and the introduction of the fluorobenzylidene and pyridinylmethyl groups. The synthetic route typically involves the following steps:
Formation of the dihydropyrrole ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorobenzylidene group: This step involves the reaction of the dihydropyrrole intermediate with a fluorobenzylidene precursor under specific conditions.
Introduction of the pyridinylmethyl group: This step involves the reaction of the intermediate with a pyridinylmethyl precursor.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylidene and pyridinylmethyl groups, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in studies involving biological systems to understand its interactions and effects.
Industry: It can be used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl (4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a chlorobenzylidene group instead of a fluorobenzylidene group.
Methyl (4Z)-4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a bromobenzylidene group instead of a fluorobenzylidene group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl (4Z)-4-[(4-fluorophenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-13-18(20(25)26-2)17(10-14-5-7-16(21)8-6-14)19(24)23(13)12-15-4-3-9-22-11-15/h3-11H,12H2,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDXLXZBVKJAHM-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)F)C(=O)N1CC3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)F)/C(=O)N1CC3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
![2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B5091073.png)
![N-[(2Z,4E)-1-hydrazinyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5091099.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
